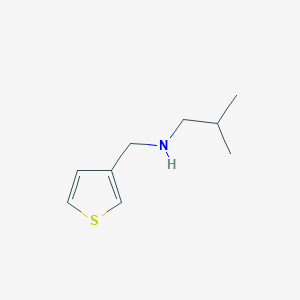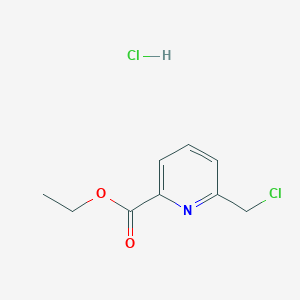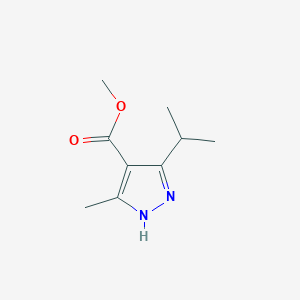![molecular formula C16H12N4O5S2 B3058460 3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 89565-47-9](/img/structure/B3058460.png)
3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
概要
説明
3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a versatile chemical compound with a molecular formula of C16H12N4O5S2. This compound is known for its unique properties, making it valuable in various scientific research applications, including drug development, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thiourea derivative with α-haloketones under acidic conditions.
Sulfamoylation: The thiazole derivative is then subjected to sulfamoylation using chlorosulfonic acid, resulting in the formation of the thiazol-2-ylsulfamoyl group.
Nitration: The benzamide moiety is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position of the benzamide ring.
Coupling Reaction: Finally, the thiazol-2-ylsulfamoyl derivative is coupled with the nitrated benzamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 3-amino-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide.
Substitution: Formation of halogenated thiazole derivatives.
科学的研究の応用
3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its antibacterial and antifungal properties, particularly against resistant strains of bacteria.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of 3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial enzymes and proteins, disrupting their normal function and leading to cell death.
Pathways Involved: It interferes with the synthesis of bacterial cell walls and inhibits key metabolic pathways, resulting in the inhibition of bacterial growth and proliferation.
類似化合物との比較
Similar Compounds
- 3-nitro-N-(4-phenyl-thiazol-2-yl)-benzamide
- 4-nitro-N-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-yl)benzamide
- 3-nitro-N-(4-p-tolyl-thiazol-2-yl)-benzamide
Uniqueness
3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide stands out due to its unique combination of the thiazole and sulfamoyl groups, which confer enhanced antibacterial activity and specificity. This compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a valuable candidate for further research and development .
特性
IUPAC Name |
3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5S2/c21-15(11-2-1-3-13(10-11)20(22)23)18-12-4-6-14(7-5-12)27(24,25)19-16-17-8-9-26-16/h1-10H,(H,17,19)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPNXIJOKUQUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366817 | |
| Record name | 3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89565-47-9 | |
| Record name | 3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


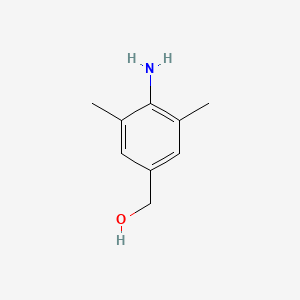
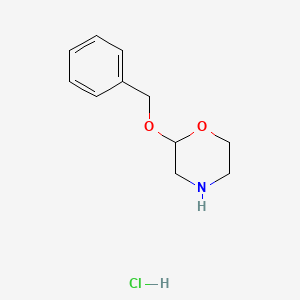
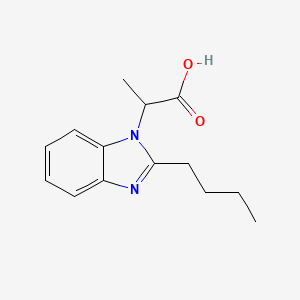

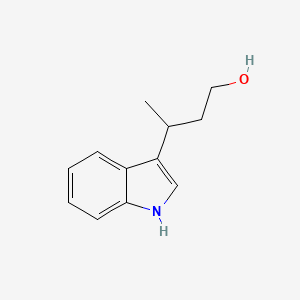

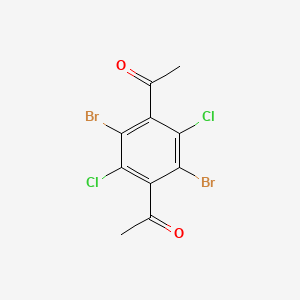
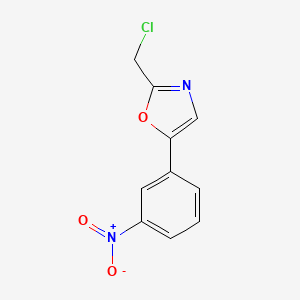
![N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine](/img/structure/B3058389.png)
![N-[(3-methylthiophen-2-yl)methyl]cyclopropanamine](/img/structure/B3058390.png)
